Cas no 165036-14-6 (D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphorothioate], (R)- (9CI))
![D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphorothioate], (R)- (9CI) structure](https://it.kuujia.com/scimg/cas/165036-14-6x500.png)
165036-14-6 structure
Nome del prodotto:D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphorothioate], (R)- (9CI)
D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphorothioate], (R)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphorothioate], (R)- (9CI)
- [(1R)-1-(2-nitrophenyl)ethyl]sulfanyl-[(1S,2R,3S,4S,5R,6S)-2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl]oxyphosphinic acid
- D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphoroth...
- (1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-6-[(hydroxy{[(1R)-1-(2-nitrophenyl)ethyl]sulfanyl}phosphoryl)oxy]cyclohexane-1,4-diyl bis[dihydrogen (phosphate)]
- 2-(S-(1-(2-nitrophenyl)ethyl)thiophosphoryloxy)inositol 1,4-bis(dihydrogen phosphate)
- D-myo-Inositol, 1,4-bis(dihydrogen phosphate) 5-(S-(1-(2-nitrophenyl)e thyl) hydrogen phosphorothioate), (R)-
- D-myo-Inositol, 1,4-bis(dihydrogen phosphate) 5-(S-(1-(2-nitrophenyl)ethyl) hydrogen phosphorothioate), (R)-
- 165036-14-6
- Caged 5-thio-insp3
- DTXSID50167839
- D-myo-Inositol, 1,4-bis(dihydrogen phosphate) 5-(S-(1-(2-nitrophenyl)e thyl) hydrogen phosphorothioa
-
- Inchi: InChI=1S/C14H22NO16P3S/c1-6(7-4-2-3-5-8(7)15(19)20)35-34(27,28)31-14-11(18)12(29-32(21,22)23)9(16)10(17)13(14)30-33(24,25)26/h2-6,9-14,16-18H,1H3,(H,27,28)(H2,21,22,23)(H2,24,25,26)/t6-,9+,10-,11-,12+,13+,14+/m1/s1
- Chiave InChI: GPGJXNYNJPMDTP-MOWZACQSSA-N
- Sorrisi: O=[N+](C1=CC=CC=C1[C@H](SP(O[C@H]1[C@H](O)[C@@H](OP(=O)(O)O)[C@@H](O)[C@@H](O)[C@@H]1OP(=O)(O)O)(O)=O)C)[O-]
Proprietà calcolate
- Massa esatta: 584.987214
- Massa monoisotopica: 584.987214
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 17
- Conta atomi pesanti: 35
- Conta legami ruotabili: 9
- Complessità: 891
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 312
- XLogP3: -4.3
Proprietà sperimentali
- Densità: 1.91
- Punto di ebollizione: 922.3°Cat760mmHg
- Punto di infiammabilità: 511.6°C
- Indice di rifrazione: 1.663
- PSA: 341.29000
- LogP: 0.44990
D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphorothioate], (R)- (9CI) Letteratura correlata
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
165036-14-6 (D-myo-Inositol,1,4-bis(dihydrogen phosphate) 5-[S-[1-(2-nitrophenyl)ethyl] hydrogenphosphorothioate], (R)- (9CI)) Prodotti correlati
- 143655-57-6(N-(3-Fluoro-4-methyl-5,6,7,8-tetrahydro-1-naphthyl)acetamide)
- 890596-67-5(3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid)
- 240121-55-5(7-(1h-benzimidazol-2-yl)-1,1,1-trifluoro-2-heptanone)
- 1058232-25-9(1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)
- 1537689-58-9(2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic Acid)
- 3528-46-9(1-(2-Methoxybenzyl)-1H-pyrazol-5-amine)
- 1243164-92-2(2-Boc-4-cyclopropylisoindoline)
- 2680744-45-8(2-2-(2,2,2-trifluoroacetamido)-1,3-thiazol-5-ylacetic acid)
- 1216430-91-9(N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide hydrochloride)
- 2225887-15-8(2-Propanol, 1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]-)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
